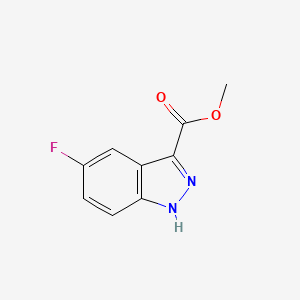

Methyl 5-fluoro-1H-indazole-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMSTQBPEVBPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506964 | |

| Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-73-4 | |

| Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-fluoro-1H-indazole-3-carboxylate

CAS Number: 78155-73-4

Prepared by a Senior Application Scientist

This technical guide provides an in-depth overview of Methyl 5-fluoro-1H-indazole-3-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, properties, and applications.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents.[2] The structural rigidity and the presence of hydrogen bond donors and acceptors in the indazole nucleus allow for specific and high-affinity interactions with various biological targets. Consequently, indazole derivatives have been successfully developed as potent inhibitors of kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[3]

This compound serves as a critical intermediate in the synthesis of these complex, biologically active molecules. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity, a common strategy in modern drug design.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its effective use in synthesis and for regulatory purposes. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78155-73-4 | [4] |

| Molecular Formula | C₉H₇FN₂O₂ | [4] |

| Molecular Weight | 194.16 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 157-161 °C | |

| Boiling Point | 208 °C | |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.92 (s, 3H), 7.37 (ddd, J = 2.2, 8.8, 9.5 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.5 Hz, 1H), 14.08 (br s, 1H) | [6] |

Synthesis of this compound

The most common and straightforward synthesis of this compound is achieved through the acid-catalyzed esterification of 5-fluoro-1H-indazole-3-carboxylic acid.[6] This reaction is a classic example of Fischer-Speier esterification.

Reaction Scheme

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Experimental Protocol

The following protocol is based on established literature procedures.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-1H-indazole-3-carboxylic acid in methanol.

-

Acid Catalyst Addition: Slowly add concentrated sulfuric acid to the solution while stirring. The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water. The product, being less soluble in water, will precipitate out.

-

Isolation and Purification: Collect the precipitated solid by filtration and wash it with water to remove any remaining acid and methanol. The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules with therapeutic potential.

Intermediate for Kinase Inhibitors

The indazole scaffold is a common feature in a variety of kinase inhibitors.[3] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. This compound provides a convenient starting point for the elaboration of the indazole core to create potent and selective kinase inhibitors. The ester group at the 3-position can be readily converted to an amide, a common pharmacophore in kinase inhibitors, through reaction with a suitable amine.

Caption: Synthetic utility in drug discovery.

Precursor for Synthetic Cannabinoids

It is important to note that this compound has also been identified as a precursor in the synthesis of certain synthetic cannabinoids.[7] This underscores the importance of responsible handling and distribution of this chemical intermediate.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

First Aid:

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its significance lies in its utility for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The presence of the fluorine atom and the reactive ester group makes it an attractive starting material for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in research and development.

References

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

-

National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

-

PubMed Central. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

mzCloud. 5 Fluoro SDB 005. [Link]

- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

-

PubChem. methyl 1H-indazole-3-carboxylate. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

Prudent Cas. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

A Multi-Technique Spectroscopic Guide to the Structure Elucidation of Methyl 5-fluoro-1H-indazole-3-carboxylate

Foreword: The Significance of Fluorinated Indazoles

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms into these scaffolds is a widely employed tactic to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Methyl 5-fluoro-1H-indazole-3-carboxylate is a key building block in this domain, making its unambiguous structural verification a critical prerequisite for successful drug discovery and development programs.

This guide provides an in-depth, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causal logic behind the experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating and definitive structural assignment.

The Elucidation Strategy: An Integrated Approach

Caption: A logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Experience: The foundational step in any structure elucidation is to determine the precise molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a high-confidence molecular formula that constrains all subsequent interpretations.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.[1]

-

Data Acquisition: Introduce the sample into the ion source via direct infusion. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the most probable elemental composition.

Expected Data & Validation

For the target molecule, this compound:

-

Molecular Formula: C₉H₇FN₂O₂[6]

-

Exact Mass: 194.0492

-

Trustworthiness: The obtained formula must adhere to the Nitrogen Rule (an even molecular weight for an even number of nitrogen atoms). The measured mass should be within 5 ppm of the theoretical mass.

Table 1: Predicted HRMS Data

| Ion | Calculated Exact Mass | Expected Observation |

|---|---|---|

| [M+H]⁺ | 195.0570 | The primary molecular ion peak in ESI+ mode. |

| [M+Na]⁺ | 217.0389 | A common adduct, often seen at lower intensity. |

Fragmentation Analysis: While HRMS provides the formula, tandem MS (MS/MS) reveals structural clues. The indazole core is relatively stable, so fragmentation is expected to initiate at the ester moiety.[7]

-

Loss of Methoxy Radical (•OCH₃): A fragment corresponding to [M-31]⁺.

-

Loss of Carbomethoxy Group (•COOCH₃): A fragment corresponding to [M-59]⁺.

-

Indazole Acylium Cation: A characteristic fragment for indazole-3-carboxamides at m/z 145 has been noted, suggesting a similar stable cation could form here.[8]

Infrared (IR) Spectroscopy: A Functional Group Census

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational modes of functional groups.[3][9] This allows for a quick confirmation that the expected chemical moieties (ester, N-H, aromatic ring) are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.

Expected Data & Validation

The IR spectrum serves as a checklist. The simultaneous presence of the N-H, C=O, and aromatic C=C stretching bands provides strong, self-validating evidence for the indazole-carboxylate framework.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale & Reference |

|---|---|---|---|

| 3400 - 3200 | N-H Stretch | Medium, potentially broad | Characteristic of N-H in heterocyclic rings.[10][11] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak | Confirms the presence of the aromatic system.[9] |

| 2980 - 2850 | Aliphatic C-H Stretch | Weak | Arises from the methyl group of the ester.[10] |

| 1725 - 1710 | C=O Stretch (Ester) | Strong, sharp | Aromatic esters absorb at a slightly lower frequency than saturated esters due to conjugation.[11][12] |

| ~1620, 1500-1450 | Aromatic C=C Stretch | Medium to strong | Two or more bands are characteristic of the benzene portion of the indazole ring.[11] |

| 1300 - 1100 | C-O Stretch (Ester) | Strong | Corresponds to the C-O single bond of the ester functional group.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[5][13][14] A comprehensive suite of experiments—¹H, ¹³C, ¹⁹F, and 2D correlation spectra—is required to assemble the final, unambiguous structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for indazoles to clearly observe the exchangeable N-H proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. Subsequently, acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

¹H NMR Analysis: Proton Environments and Neighbors

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

-

N-H Proton (1H): A very broad singlet, shifted far downfield (δ > 13 ppm in DMSO-d₆), which will disappear upon addition of a drop of D₂O. This confirms the 1H-indazole tautomer.

-

Aromatic Protons (3H): The fluorine at C5 creates distinct splitting patterns.

-

H4: Expected around δ 7.8-8.0 ppm. Will appear as a doublet of doublets, coupled to H6 (⁴JHH, small) and the fluorine at C5 (³JHF, larger).

-

H6: Expected around δ 7.2-7.4 ppm. Will appear as a triplet of doublets (or a complex multiplet), coupled to H7 (³JHH), H4 (⁴JHH), and the fluorine at C5 (³JHF).

-

H7: Expected around δ 7.6-7.8 ppm. Will appear as a doublet of doublets, coupled to H6 (³JHH) and the fluorine at C5 (⁴JHF, small).

-

-

Methyl Protons (3H): A sharp singlet around δ 3.9-4.0 ppm, integrating to 3 protons.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. The key diagnostic feature will be the large C-F coupling constant.

-

Carbonyl Carbon (C=O): A singlet in the downfield region, ~162 ppm.

-

Methyl Carbon (-OCH₃): A singlet in the upfield region, ~52 ppm.

-

Aromatic Carbons:

-

C5 (C-F): This carbon will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), making it appear as a doublet. This is the most definitive signal for locating the fluorine atom.

-

C4 & C6: These carbons, ortho to the fluorine, will appear as doublets with a smaller two-bond coupling constant (²JCF ≈ 20-25 Hz).

-

C3a & C7: These carbons, meta to the fluorine, will show an even smaller three-bond coupling (³JCF ≈ 5-10 Hz).

-

C3 & C7a: These quaternary carbons will be identified by their lack of a signal in a DEPT-135 or an HSQC spectrum.

-

Table 3: Predicted ¹H and ¹³C NMR Data (Illustrative, in DMSO-d₆)

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm), Multiplicity, ¹JCF (Hz) |

|---|---|---|

| 1 (N-H) | >13.0, br s | - |

| 3 | - | ~135 |

| 3a | - | ~123, d, ³JCF ≈ 8 Hz |

| 4 | ~7.9, dd, J ≈ 9.0, 2.5 Hz | ~113, d, ²JCF ≈ 25 Hz |

| 5 | - | ~159, d, ¹JCF ≈ 245 Hz |

| 6 | ~7.3, td, J ≈ 9.0, 2.5 Hz | ~115, d, ²JCF ≈ 25 Hz |

| 7 | ~7.7, dd, J ≈ 9.0, 0.5 Hz | ~123, d, ³JCF ≈ 10 Hz |

| 7a | - | ~140 |

| C=O | - | ~162 |

| -OCH₃ | ~3.9, s | ~52 |

2D NMR Analysis: Assembling the Puzzle

2D NMR experiments are non-negotiable for providing the final, unambiguous proof of connectivity.[14][15]

-

¹H-¹H COSY (COrrelation SpectroscopY): This experiment validates the proton-proton coupling network. A strong correlation will be observed between H6 and H7, and weaker correlations involving H4 will confirm the arrangement of protons on the fluorinated ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the definitive method for pairing each proton with its directly attached carbon.[16] It will show correlations for H4/C4, H6/C6, H7/C7, and the methyl H/C. Carbons not appearing in the HSQC spectrum (C3, C3a, C5, C7a, C=O) are confirmed as quaternary or bearing a non-proton substituent (like fluorine).[15]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for mapping the complete molecular skeleton by showing correlations between protons and carbons over two or three bonds.[14][16]

Key Expected HMBC Correlations:

-

Methyl Protons to Carbonyl: A strong correlation from the -OCH₃ protons (δ ~3.9) to the ester carbonyl carbon (C=O, δ ~162).

-

Methyl Protons to C3: A correlation from the -OCH₃ protons to the indazole C3 carbon. This pair of correlations definitively links the methyl ester group to the C3 position of the indazole ring.

-

H4 to Key Carbons: Proton H4 should show correlations to C3, C5, C6, and the bridgehead carbon C7a.

-

H7 to Key Carbons: Proton H7 should show correlations to C5 and the bridgehead carbon C3a.

-

N-H Proton to Carbons: The broad N-H proton should show correlations to C3, C3a, and C7a, confirming its position at N1.

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous structure elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a complementary suite of analytical techniques. HRMS establishes the exact molecular formula. FTIR confirms the presence of the required functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an irrefutable, atom-by-atom map of the molecular architecture. The observation of key HMBC correlations—specifically between the methyl protons and both the carbonyl carbon and C3 of the indazole ring—serves as the final, definitive piece of evidence. This rigorous, self-validating workflow is essential for ensuring the chemical integrity of foundational molecules in pharmaceutical research and development.

References

- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.

- A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development. Benchchem.

- The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry (RSC Publishing).

- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central.

- Supporting Information for a scientific article. Wiley-VCH.

- Infrared Spectra of Some Common Functional Groups. Organic Chemistry | OpenStax.

- Molecular Structure Characterisation and Structural Elucidation. Intertek.

- Infrared Spectroscopy Handout.

- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.

- Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin.

- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.

- IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.

- This compound Formula. ECHEMI.

- Structure of fluorinated indazoles derivatives. ResearchGate.

- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.

- HSQC and HMBC. NMR Core Facility - Columbia University.

- An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra. ResearchGate.

- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH.

- Mass fragmentation pattern of carboxylic acids. YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. acdlabs.com [acdlabs.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Physical and chemical properties of Methyl 5-fluoro-1H-indazole-3-carboxylate.

An In-Depth Technical Guide to Methyl 5-fluoro-1H-indazole-3-carboxylate

Foreword: Unveiling a Key Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery and development, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds exhibiting significant biological activity. This compound represents a crucial derivative of this family. Its strategic fluorination and reactive ester group make it an exceptionally versatile building block for synthesizing a new generation of targeted therapeutics. This guide provides an in-depth examination of its core physical and chemical properties, offering researchers and drug development professionals the foundational knowledge required to effectively harness its potential. We will move beyond a simple recitation of data, delving into the causality behind its characteristics and providing practical, field-tested protocols for its analysis.

Molecular Identity and Structural Characteristics

This compound is a heterocyclic aromatic compound. The fusion of a pyrazole ring with a benzene ring forms the core indazole structure. The strategic placement of a fluorine atom at the 5-position and a methyl carboxylate group at the 3-position significantly influences its electronic properties and reactivity, making it a valuable precursor in organic synthesis.[1]

Key Identifiers:

-

CAS Number: 78155-73-4[2]

-

Molecular Formula: C₉H₇FN₂O₂[2]

-

IUPAC Name: this compound

-

Synonyms: 5-Fluoro-1H-indazole-3-carboxylic acid methyl ester[2]

Caption: Standard workflow for obtaining a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection : Choose an appropriate deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.

-

Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent and cap the tube. Gently vortex or invert the tube until the sample is fully dissolved.

-

Instrument Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Spectrometer Calibration : The instrument software is used to 'lock' onto the deuterium signal of the solvent. The magnetic field is then 'shimmed' to optimize its homogeneity, resulting in sharp, well-resolved peaks.

-

Acquisition : A standard one-pulse proton experiment is run. This typically involves a 90-degree pulse followed by the acquisition of the free induction decay (FID) signal.

-

Data Processing : The resulting FID is processed using a Fourier transform to convert the time-domain signal into the frequency-domain spectrum. The spectrum is then phased and baseline-corrected to ensure accurate integration and peak picking.

-

Analysis : The processed spectrum is analyzed to confirm that the chemical shifts, integration values, and coupling patterns of the observed peaks match the expected structure of this compound.

References

-

PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ChemBK. 4-Bromo-5-fluoro-3-methyl-1H-indazole-7-carboxylic acid methyl ester. [Link]

-

ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

ChemBK. 1H-Indazole-7-carboxylic acid, 4-bromo-5-fluoro-3-methyl-, methyl ester. [Link]

-

PubChem. methyl 1H-indazole-3-carboxylate. [Link]

-

Mol-Instincts. Trityl chloride. [Link]

-

Autechre. What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?[Link]

-

PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. [Link]

-

Cheméo. Chemical Properties of Triphenylmethyl chloride (CAS 76-83-5). [Link]

-

Autechre. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?[Link]

-

Wikipedia. Triphenylmethyl chloride. [Link]

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

-

Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful strategy to modulate and enhance its therapeutic potential.[4][5][6] Fluorination can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5][7] This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated indazole derivatives, offering insights into their design, mechanism of action, and therapeutic applications across various disease areas. We will explore the causal relationships behind experimental choices in their evaluation and detail key methodologies for their characterization.

The Rationale for Fluorinating Indazole Derivatives: A Physicochemical Perspective

The introduction of fluorine, the most electronegative element, into an organic molecule like indazole imparts unique properties that are highly advantageous in drug design.[6] The carbon-fluorine (C-F) bond is strong and polarized, leading to several key effects:

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system.[7]

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][5]

-

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing the molecule's ionization state at physiological pH and its interaction with target proteins.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, leading to a more favorable orientation for binding to a target's active site.

-

Novel Intermolecular Interactions: Fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar interactions and hydrogen bonds, which can contribute to enhanced binding affinity and selectivity.

These combined effects underscore why the "fluorine factor" has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4][5]

Therapeutic Applications of Fluorinated Indazole Derivatives

The versatility of the fluorinated indazole scaffold is evident in its broad spectrum of biological activities, with significant potential in oncology, virology, inflammation, and neurology.

Oncology: Targeting Key Signaling Pathways

Fluorinated indazole derivatives have shown remarkable promise as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[1][8]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-indazol-3-amine derivatives with fluorine substitutions have demonstrated potent inhibition of FGFR1 and FGFR2.[1][2] For instance, the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[1]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Fluorinated indazole-based covalent inhibitors have shown remarkable activity against EGFR variants, including those with resistance mutations.[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition: Indazole derivatives have been designed as potent VEGFR-2 kinase inhibitors, demonstrating anti-angiogenic properties crucial for cancer treatment.[9]

-

Other Kinase Targets: Fluorinated indazoles have also been investigated as inhibitors of Rho kinase (ROCK1), spleen tyrosine kinase (Syk), and p38 kinase, all of which are implicated in various cancers.[4][5]

The following diagram illustrates a simplified workflow for screening potential fluorinated indazole-based kinase inhibitors.

Caption: Workflow for evaluating fluorinated indazole kinase inhibitors.

Antiviral Activity: Combating HIV

Several fluorinated indazole derivatives have demonstrated potent anti-HIV activity.[4][5] For example, certain 5-fluoroindazole derivatives have shown high potency in inhibiting HIV-1 replication in human T-lymphocyte cells, with some compounds exhibiting activity comparable to or better than the reference drug Zidovudine.[4][5] Structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the indazole and other linked moieties are crucial for antiviral potency.[4][5]

Anti-Inflammatory and Neuroprotective Roles

Fluorinated indazoles have been explored for their potential in treating inflammatory diseases and neurodegenerative disorders.

-

Inhibition of Inflammatory Mediators: 5-fluoroindazole derivatives have been identified as inhibitors of RIP2 kinase and p38 kinase, both of which are involved in inflammatory signaling pathways.[4][5]

-

Nitric Oxide Synthase (NOS) Inhibition: Tetrafluoroindazole derivatives have been synthesized and evaluated as selective inhibitors of nitric oxide synthase (NOS).[10][11] Notably, some compounds have shown selectivity for the inducible (iNOS or NOS-II) over the neuronal (nNOS or NOS-I) isoform, which is a desirable property for developing anti-inflammatory and neuroprotective agents with fewer side effects.[10][11] The fluorination of the aromatic ring was found to increase both the inhibitory potency and the selectivity for NOS-II.[10][11]

-

Potential in Alzheimer's Disease: The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds attractive for treating neurodegenerative diseases like Alzheimer's.[7][12] While specific research on fluorinated indazoles for Alzheimer's is emerging, the development of fluorinated triazoles as multi-target-directed ligands for this disease highlights the potential of this strategy.[13]

Antimicrobial Activity

The indazole scaffold is also found in compounds with antibacterial and antifungal properties. The introduction of fluorine can enhance these activities. For instance, fluorinated benzimidazole derivatives, which share structural similarities with indazoles, have shown good antibacterial and antifungal properties.[14] SAR studies on these compounds have indicated that the position of the fluorine atom on the phenyl ring significantly influences their antimicrobial efficacy.[14]

Experimental Protocols and Methodologies

The evaluation of the biological activity of fluorinated indazole derivatives involves a range of in vitro and in vivo assays. The choice of a specific protocol is dictated by the therapeutic target and the desired biological endpoint.

Kinase Inhibition Assays

A fundamental step in characterizing potential anticancer agents is to determine their inhibitory activity against specific kinases.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Anisotropy)

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., FGFR1, EGFR)

-

Fluorescently labeled kinase substrate (peptide or ATP analog)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Fluorinated indazole derivatives (dissolved in DMSO)

-

384-well microplates

-

Plate reader capable of measuring fluorescence anisotropy

-

-

Procedure:

-

Prepare a serial dilution of the fluorinated indazole derivatives in the assay buffer.

-

In a microplate, add the kinase, the fluorescently labeled substrate, and the test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence anisotropy of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., sigmoidal dose-response).

-

Causality Behind Experimental Choices:

-

Fluorescence Anisotropy: This method is chosen for its high sensitivity, low background, and homogeneous format (no separation steps required), making it suitable for high-throughput screening. The principle is that a small fluorescent probe tumbles rapidly in solution (low anisotropy), but when bound to a larger molecule (e.g., a kinase), its tumbling is restricted, leading to higher anisotropy. Inhibition of the kinase prevents the fluorescent substrate from being processed and released, thus maintaining a high anisotropy signal.

-

Self-Validating System: The protocol includes positive (no inhibitor) and negative (no kinase or no ATP) controls to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the robustness of the screening data.

Cell-Based Proliferation Assays

To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, a cell proliferation assay is essential.

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the fluorinated indazole derivatives or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the EC50 (or GI50) value, the concentration that causes 50% inhibition of cell growth.

-

Causality Behind Experimental Choices:

-

MTT Reagent: The MTT assay is a widely used, colorimetric assay that provides a quantitative measure of cell viability based on mitochondrial activity. It is a reliable and cost-effective method for initial screening of cytotoxic compounds.

-

Self-Validating System: Including a known cytotoxic drug as a positive control validates the sensitivity of the cell line to treatment. Blank wells (media only) and vehicle-treated wells serve as essential controls for background correction and baseline viability.

Antimicrobial Susceptibility Testing

To determine the antimicrobial activity of fluorinated indazoles, the minimum inhibitory concentration (MIC) is determined.

Protocol: Broth Microdilution Method for MIC Determination

-

Microorganisms and Media:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans).

-

Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Procedure:

-

Prepare serial twofold dilutions of the fluorinated indazole derivatives in the broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Causality Behind Experimental Choices:

-

Broth Microdilution: This method is the gold standard for quantitative antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple compounds against a single microorganism or a single compound against multiple microorganisms.

-

Self-Validating System: The inclusion of a known antibiotic or antifungal as a reference standard helps to validate the assay and compare the potency of the test compounds. The positive and negative growth controls are crucial for ensuring the viability of the inoculum and the sterility of the medium.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated indazole derivatives is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the indazole core.

| Target | Fluorine Position | Observed Effect | Reference |

| ROCK1 | 6-position | Significantly enhanced inhibitory potency (IC50 = 14 nM) and oral bioavailability (61%) compared to the 4-fluoro isomer. | [4][5] |

| FGFR1/2 | 6-position of ring A | Improved enzymatic activity and cellular potency. | [1] |

| NOS-II | Tetrafluorination of the aromatic ring | Increased inhibitory potency and selectivity for NOS-II over NOS-I. | [10][11] |

| HIV-1 | 5-position | Potent antiviral activity. | [4][5] |

This data highlights the importance of systematic SAR studies in optimizing the biological activity of fluorinated indazole derivatives. The following diagram illustrates the key positions on the indazole scaffold where fluorination and other substitutions can be modulated to tune biological activity.

Caption: Key substitution points on the indazole scaffold for activity modulation.

Conclusion and Future Perspectives

Fluorinated indazole derivatives represent a highly valuable class of compounds with a wide range of biological activities. The strategic incorporation of fluorine has proven to be a successful approach for enhancing their therapeutic properties. Future research in this area will likely focus on:

-

Fine-tuning selectivity: Designing derivatives that are highly selective for specific isoforms of a target protein to minimize off-target effects.

-

Multi-target-directed ligands: Developing single molecules that can modulate multiple targets involved in a complex disease, such as cancer or Alzheimer's disease.

-

Advanced synthesis methods: Exploring novel and efficient synthetic methodologies for the regioselective fluorination of indazoles.[15][16]

-

In-depth mechanistic studies: Elucidating the precise molecular interactions through which fluorinated indazoles exert their biological effects using techniques like X-ray crystallography and computational modeling.

The continued exploration of the chemical space of fluorinated indazoles holds immense promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

-

Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. Available at: [Link]

-

Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Available at: [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. europepmc.org. Available at: [Link]

-

Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. PubMed. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. ResearchGate. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. future-science.com. Available at: [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available at: [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

-

Importance of Indazole against Neurological Disorders. PubMed. Available at: [Link]

-

Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. europepmc.org. Available at: [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Semantic Scholar. Available at: [Link]

-

Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Predicted Mechanism of Action for Methyl 5-fluoro-1H-indazole-3-carboxylate

Introduction

The indazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its structural versatility has established it as a "privileged scaffold" in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] This technical guide provides a detailed exploration of the predicted mechanism of action for a specific derivative, Methyl 5-fluoro-1H-indazole-3-carboxylate.

The introduction of a fluorine atom and a methyl carboxylate group at the 5- and 3-positions of the indazole ring, respectively, is anticipated to significantly influence its biological activity. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[4][5][6] This guide will synthesize existing knowledge on the structure-activity relationships of related indazole-containing compounds to propose a scientifically grounded, predicted mechanism of action for this molecule. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel indazole derivatives.

Physicochemical Properties and Structural Rationale

The chemical structure of this compound combines the rigid bicyclic indazole core with two key functional groups that are critical to its predicted biological activity.

| Property | Value | Source |

| Molecular Formula | C9H7FN2O2 | PubChem |

| Molecular Weight | 194.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | COC(=O)C1=NN=C2C1=CC=C(F)C=C2 | PubChem |

The 5-fluoro substituent is expected to increase the molecule's metabolic stability by blocking potential sites of oxidative metabolism.[4][6] Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the aromatic ring, potentially enhancing interactions with target proteins. The methyl carboxylate group at the 3-position is a key feature, as the carboxylic acid and its ester derivatives on the indazole ring have been shown to be important for biological activity in other contexts.[7] This group can act as a hydrogen bond acceptor and its orientation is critical for target engagement.

Predicted Mechanism of Action: Kinase Inhibition

Based on the extensive literature on bioactive indazole derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases.[1] Several FDA-approved indazole-containing drugs, such as Pazopanib and Axitinib, function as multi-kinase inhibitors.[2]

Hypothesized Signaling Pathway

It is predicted that this compound will primarily target receptor tyrosine kinases (RTKs) involved in oncogenic signaling pathways, such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). Inhibition of these kinases would disrupt downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.

Caption: A stepwise workflow for validating the predicted mechanism of action.

Detailed Experimental Protocols

1. Broad Kinase Panel Screening

-

Objective: To identify the primary kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases.

-

Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.

-

Measure the percent inhibition for each kinase.

-

Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.

-

2. IC50 Determination for Hit Kinases

-

Objective: To determine the potency of the compound against the identified hit kinases.

-

Methodology:

-

Perform in vitro kinase activity assays for each hit kinase.

-

Use a dose-response format with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions).

-

Measure kinase activity at each concentration.

-

Plot the data and fit to a four-parameter logistic equation to calculate the IC50 value.

-

3. Target Engagement Assays

-

Objective: To confirm that the compound binds to the target kinase in a cellular context.

-

Methodology (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with the compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target kinase at each temperature by Western blot.

-

A shift in the melting temperature of the target kinase in the presence of the compound indicates target engagement.

-

4. Cell Proliferation Assays

-

Objective: To assess the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase signaling.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates.

-

Treat the cells with a range of concentrations of the compound for 72 hours.

-

Add MTT reagent and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The structural features of this compound, particularly the indazole core and the 5-fluoro substituent, strongly suggest a mechanism of action centered on kinase inhibition. The proposed workflow provides a robust framework for validating this hypothesis, starting from broad in vitro screening and progressing to more complex cellular and in vivo models. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.

References

-

Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). PubMed Central. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]

-

1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. (n.d.). Taylor & Francis Online. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). ResearchGate. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). PubMed Central. [Link]

- Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (n.d.). IRIS. [Link]

-

Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2023). ResearchGate. [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

- Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020). MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). PubMed Central. [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023). PubMed Central. [Link]

-

5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). ChemSynthesis. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to In Silico Docking Studies of Methyl 5-fluoro-1H-indazole-3-carboxylate

A Senior Application Scientist's Perspective on Methodical Rigor and Predictive Accuracy in Computational Drug Discovery

This guide provides a comprehensive walkthrough of the principles and practices involved in conducting in silico molecular docking studies, using Methyl 5-fluoro-1H-indazole-3-carboxylate as a case study. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific workflow.

Foundational Concepts: The Intersection of a Promising Ligand and a Powerful Technique

1.1 The Ligand: this compound

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anti-inflammatory, antitumor, and antibacterial properties.[1] The subject of our study, this compound, is a specific derivative with potential therapeutic applications. The fluorine substitution is of particular interest as it can enhance biological activity.[2]

1.2 The Technique: In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In the context of drug discovery, it is an invaluable tool for predicting the interaction between a small molecule (ligand) and a protein's binding site at the atomic level.[3][5] This allows for the characterization of small molecule behavior in the binding site of target proteins and helps to elucidate fundamental biochemical processes.[3] The primary goals of molecular docking are to predict the binding mode (the conformation, position, and orientation of the ligand) and to estimate the binding affinity of the ligand-receptor complex.[3]

The In Silico Docking Workflow: A Step-by-Step Protocol

A successful docking study is contingent on a meticulously executed workflow. Each step is critical for the validity and reliability of the final results.

Caption: A generalized workflow for in silico molecular docking studies.

2.1. Ligand Preparation

The initial step involves preparing the 3D structure of this compound. This is a crucial stage as the quality of the ligand structure directly impacts the docking results.

Protocol:

-

Obtain 2D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

-

Convert to 3D: The 2D structure is then converted into a 3D conformation.

-

Energy Minimization: The 3D structure undergoes energy minimization to obtain a stable, low-energy conformation. This step is vital for ensuring correct bond lengths, angles, and torsions.[6]

-

Add Hydrogens and Assign Charges: Hydrogen atoms are added to the structure, and partial charges are assigned to each atom.[7][8] Gasteiger charges are commonly used for ligands.[9]

-

Define Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[8][9]

2.2. Protein Preparation

The selection and preparation of the target protein structure are equally critical for a successful docking study.

Protocol:

-

Retrieve Protein Structure: The 3D structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

-

Clean the Structure: The initial PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are generally removed, although in some cases, specific water molecules in the active site that mediate ligand binding may be retained.[6][10] If the protein is a multimer, only the relevant monomeric unit is typically kept.[6][10]

-

Repair and Optimize: The protein structure is checked for missing atoms, residues, or loops, which are then modeled and repaired.[6][10]

-

Add Hydrogens and Assign Charges: Hydrogen atoms are added to the protein, and charges are assigned. Kollman charges are frequently used for proteins.[9][11]

-

Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are determined at a physiological pH.

Caption: Detailed workflows for ligand and protein preparation.

2.3. Grid Generation

Before docking, a grid box is generated to define the search space for the ligand within the protein's active site.[7] The grid parameters define the dimensions and location of this search space.[12]

2.4. Docking Simulation

The docking simulation is performed using specialized software such as AutoDock, Glide, or DOCK.[3] These programs employ various search algorithms (e.g., genetic algorithms, Monte Carlo simulated annealing) to explore different conformations and orientations of the ligand within the defined grid.[3][12]

2.5. Analysis of Docking Results

The output of a docking simulation is a set of possible binding poses for the ligand, each with a corresponding docking score or binding energy.[12]

-

Binding Energy/Docking Score: This value represents the predicted binding affinity. A lower (more negative) binding energy generally indicates a more stable and favorable binding interaction.[13][14]

-

Binding Pose: The binding pose reveals the spatial orientation of the ligand within the active site and the specific interactions it forms with the protein's amino acid residues.[13][14]

-

Molecular Interactions: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the molecular basis of binding.[15]

Ensuring Scientific Integrity: Validation and Interpretation

3.1. Docking Protocol Validation

To ensure the reliability of the docking protocol, it is essential to perform a validation step.[16] A common method is to re-dock the co-crystallized ligand into the protein's active site.[17] A successful validation is typically indicated by a low Root Mean Square Deviation (RMSD) value (generally less than 2.0 Å) between the docked pose and the crystallographic pose of the native ligand.[17][18][19]

3.2. Interpreting the Results

The interpretation of docking results requires careful consideration of multiple factors:

| Metric | Interpretation | Importance |

| Binding Energy | A lower value suggests stronger binding affinity.[13] | High |

| Binding Pose | The orientation of the ligand in the active site.[13] | High |

| Hydrogen Bonds | Strong, directional interactions crucial for specificity.[15] | High |

| Hydrophobic Interactions | Key drivers of binding in nonpolar environments. | High |

| RMSD (in validation) | A low value indicates a reliable docking protocol.[15] | Critical |

It is important to remember that docking scores are predictive and may not always directly correlate with experimental binding affinities.[13] Therefore, the results of in silico docking should be viewed as valuable hypotheses that require further experimental validation.

Conclusion: The Role of In Silico Docking in Modern Drug Discovery

In silico molecular docking is a powerful and cost-effective tool in the drug discovery pipeline.[4][20] When conducted with methodical rigor and a deep understanding of the underlying principles, it can significantly accelerate the identification and optimization of lead compounds. The study of molecules like this compound through these computational lenses allows for a rational, structure-based approach to designing novel therapeutics.

References

- Quora. (2021, September 20). How does one prepare proteins for molecular docking?

- BIOTECH WORLD INDIA. Molecular Docking : A short Overview and steps involved.

- Molecular Docking Tutorial.

- ECHEMI.

- Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.

- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

- ijariie. (2024, November 23). A Review on In Silico molecular docking Studies.

- ResearchGate. (2015, July 7).

- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.

- ResearchGate. Molecular docking protocol validation. This crucial process can enhance...

- Bio-protocol. 3.5.

- International Journal of Pharmaceutical Sciences.

- Session 4: Introduction to in silico docking.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?

- IP International Journal of Medical Microbiology and Tropical Diseases. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches.

- ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock.

- YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.

- ResearchGate. (2019, September 20).

- Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.

- In silico molecular docking: Significance and symbolism. (2025, July 31).

- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.

- YouTube. (2024, January 29). Learn Maestro: Preparing protein structures.

- YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.

- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).

- ETFLIN. A Beginner's Guide to Molecular Docking.

- YouTube. (2020, October 23). How to Interpret Your Docking Scores.

- YouTube. (2025, June 24).

- ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

- Chem-Impex. 5-Fluoro-1H-indazole-3-carboxylic acid.

- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

- Cayman Chemical. Methyl 1-(4-fluorobenzyl)

- ChemSynthesis. (2025, May 20). 5-fluoro-1H-indazole-3-carboxylic acid.

- ChemicalBook.

- ChemicalBook. (2025, July 16).

- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- CymitQuimica. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijariie.com [ijariie.com]

- 5. In silico molecular docking: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. biotechworldindia.in [biotechworldindia.in]

- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 14. etflin.com [etflin.com]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Profile of Methyl 5-fluoro-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of Methyl 5-fluoro-1H-indazole-3-carboxylate, presented below, forms the basis for the interpretation of its spectroscopic signatures. The key structural features include the indazole bicyclic system, a fluorine substituent on the benzene ring, and a methyl ester group at the 3-position. Each of these components will give rise to characteristic signals in the NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons of the ester, and the N-H proton of the indazole. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling) with the neighboring aromatic protons.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~14.0 | br s | - | 1H, N-H |

| ~8.1 | dd | J ≈ 9.0, 4.5 Hz | 1H, H-7 |

| ~7.8 | dd | J ≈ 9.0, 2.5 Hz | 1H, H-4 |

| ~7.4 | ddd | J ≈ 9.0, 9.0, 2.5 Hz | 1H, H-6 |

| 3.95 | s | - | 3H, -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be highly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift (~14.0 ppm).

-

Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

H-7: This proton is ortho to the ring fusion and meta to the fluorine atom. It is expected to appear as a doublet of doublets, with a larger coupling constant from the ortho-coupled H-6 and a smaller coupling from the meta-coupled H-4.

-

H-4: This proton is ortho to the fluorine atom and will show a characteristic ortho-coupling to H-7 and a smaller meta-coupling to H-6, as well as a significant coupling to the fluorine atom.

-

H-6: This proton is meta to the fluorine atom and ortho to H-7. It will appear as a doublet of doublet of doublets due to coupling with H-7, H-4, and the fluorine atom.

-

-

Methyl Protons: The three protons of the methyl ester group are in a relatively shielded environment and will appear as a sharp singlet at approximately 3.95 ppm.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will cause a large C-F coupling for the carbon atom it is directly attached to (C-5) and smaller couplings for the adjacent carbons.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~163.0 | - | C=O (ester) |

| ~159.0 | d, ¹JCF ≈ 240 Hz | C-5 |

| ~141.0 | - | C-7a |

| ~136.0 | - | C-3 |

| ~123.0 | d, ³JCF ≈ 10 Hz | C-7 |

| ~122.0 | d, ²JCF ≈ 25 Hz | C-4 |

| ~112.0 | d, ²JCF ≈ 25 Hz | C-3a |

| ~108.0 | d, ³JCF ≈ 5 Hz | C-6 |

| ~52.5 | - | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon atom, appearing at around 163.0 ppm.

-

Fluorinated Carbon (C-5): The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 240 Hz and will be significantly shifted downfield due to the electronegativity of fluorine.

-

Other Aromatic Carbons: The other carbon atoms of the indazole ring will appear in the aromatic region (108-141 ppm), with their chemical shifts and C-F coupling constants providing valuable information for their assignment.

-

Methyl Carbon: The carbon of the methyl ester group will be the most shielded, appearing at approximately 52.5 ppm.